molecular formula C28H20Cl2N2O6S B5489852 Ethyl (2Z)-5-(2H-1,3-benzodioxol-5-YL)-2-{[5-(2,4-dichlorophenyl)furan-2-YL]methylidene}-7-methyl-3-oxo-2H,3H,5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate

Ethyl (2Z)-5-(2H-1,3-benzodioxol-5-YL)-2-{[5-(2,4-dichlorophenyl)furan-2-YL]methylidene}-7-methyl-3-oxo-2H,3H,5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate

Cat. No.: B5489852
M. Wt: 583.4 g/mol
InChI Key: KWPZWPPIKBIHJM-FMCGGJTJSA-N
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Description

Ethyl (2Z)-5-(2H-1,3-benzodioxol-5-YL)-2-{[5-(2,4-dichlorophenyl)furan-2-YL]methylidene}-7-methyl-3-oxo-2H,3H,5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate is a synthetic organic compound that belongs to the class of thiazolopyrimidines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multi-step organic reactions. The starting materials often include benzodioxole, dichlorophenyl furan, and thiazolopyrimidine derivatives. The key steps may involve:

    Formation of the benzodioxole derivative: This can be achieved through the reaction of catechol with formaldehyde.

    Synthesis of the dichlorophenyl furan derivative: This involves the reaction of 2,4-dichlorophenyl acetic acid with furan.

    Coupling reactions: The benzodioxole and dichlorophenyl furan derivatives are coupled with thiazolopyrimidine under specific conditions to form the final product.

Industrial Production Methods

Industrial production of such compounds often involves optimization of the synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzodioxole moiety.

    Reduction: Reduction reactions may target the carbonyl groups present in the structure.

    Substitution: The aromatic rings in the compound can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogens, nitrating agents, sulfonating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in catalytic reactions.

    Material Science: It may be used in the synthesis of advanced materials with specific properties.

Biology

    Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes.

    Receptor Binding: It can be studied for its binding affinity to various biological receptors.

Medicine

    Drug Development:

Industry

    Agriculture: It may be used in the development of agrochemicals.

    Cosmetics: The compound can be incorporated into formulations for skincare products.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding sites. The pathways involved can include signal transduction, gene expression, and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    Thiazolopyrimidine derivatives: These compounds share a similar core structure and exhibit diverse biological activities.

    Benzodioxole derivatives: Known for their aromatic properties and potential biological effects.

    Dichlorophenyl furan derivatives: These compounds are studied for their chemical reactivity and biological applications.

Uniqueness

The uniqueness of Ethyl (2Z)-5-(2H-1,3-benzodioxol-5-YL)-2-{[5-(2,4-dichlorophenyl)furan-2-YL]methylidene}-7-methyl-3-oxo-2H,3H,5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate lies in its complex structure, which combines multiple functional groups and aromatic systems

Properties

IUPAC Name

ethyl (2Z)-5-(1,3-benzodioxol-5-yl)-2-[[5-(2,4-dichlorophenyl)furan-2-yl]methylidene]-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H20Cl2N2O6S/c1-3-35-27(34)24-14(2)31-28-32(25(24)15-4-8-21-22(10-15)37-13-36-21)26(33)23(39-28)12-17-6-9-20(38-17)18-7-5-16(29)11-19(18)30/h4-12,25H,3,13H2,1-2H3/b23-12-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWPZWPPIKBIHJM-FMCGGJTJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=C2N(C1C3=CC4=C(C=C3)OCO4)C(=O)C(=CC5=CC=C(O5)C6=C(C=C(C=C6)Cl)Cl)S2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)C1=C(N=C2N(C1C3=CC4=C(C=C3)OCO4)C(=O)/C(=C/C5=CC=C(O5)C6=C(C=C(C=C6)Cl)Cl)/S2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H20Cl2N2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

583.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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